![molecular formula C20H27N2O3P B14170675 N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-18-3](/img/structure/B14170675.png)
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which is a functional group containing a phosphorus atom bonded to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with N-(3-butoxypropyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic amide bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Methoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Propoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
Uniqueness
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is unique due to its specific butoxypropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Número CAS |
922712-18-3 |
|---|---|
Fórmula molecular |
C20H27N2O3P |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-(3-butoxypropyl)-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H27N2O3P/c1-2-3-16-25-17-10-15-21-20(23)22-26(24,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,2-3,10,15-17H2,1H3,(H2,21,22,23,24) |
Clave InChI |
KZKHPBROTUNKKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


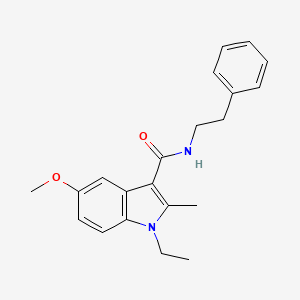
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
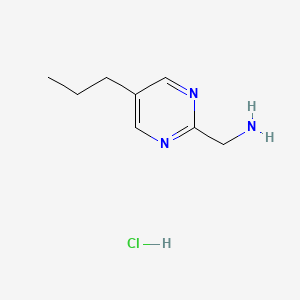
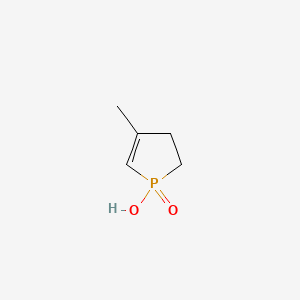
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
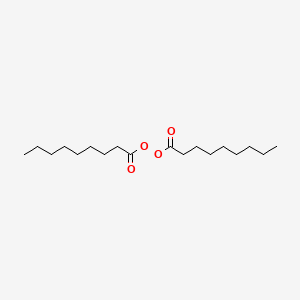
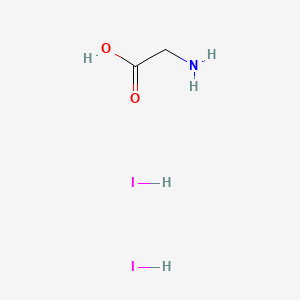

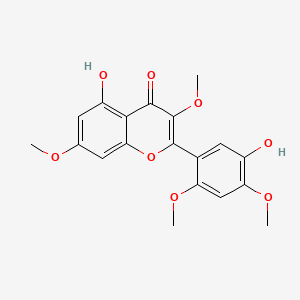
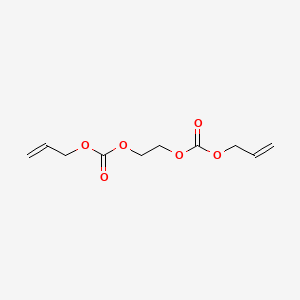
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
